Biphenyl-4-YL-hydrazine hydrochloride

Descripción general

Descripción

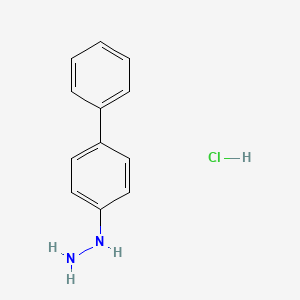

Biphenyl-4-YL-hydrazine hydrochloride: is an organic compound with the molecular formula C₁₂H₁₂N₂·HCl and a molecular weight of 220.70 g/mol . This compound is primarily used in research settings and is known for its role in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biphenyl-4-YL-hydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobiphenyl with hydrazine in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Biphenyl-4-YL-hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form hydrazobenzenes.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Azobenzenes

Reduction: Hydrazobenzenes

Substitution: Various substituted hydrazines

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Biphenyl-4-YL-hydrazine hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its structural properties allow it to effectively interact with biological targets, which is essential in drug design and discovery.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines. For instance, studies have shown that it acts as a histone deacetylase (HDAC) inhibitor, which is vital for cancer therapy .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex molecules. It facilitates the exploration of new chemical pathways and the development of innovative materials.

Reactions:

- Oxidation : The compound can be oxidized to form azobenzenes.

- Reduction : It can be reduced to yield hydrazobenzenes.

- Substitution : The hydrazine group can participate in nucleophilic substitution reactions, expanding its utility in synthetic applications.

Analytical Chemistry

The compound is employed in various analytical methods, including chromatography. It assists in separating and identifying other chemical substances, enhancing the accuracy of chemical analyses.

Applications:

- Used as a reagent in chromatographic techniques to improve separation efficiency and detection limits for complex mixtures .

Material Science

This compound is also significant in material science, particularly in producing polymers and resins. Its unique properties contribute to developing durable materials with specific thermal and mechanical characteristics.

Properties:

- Enhances the thermal stability and mechanical strength of polymeric materials, making it valuable for industrial applications .

The biological activities of this compound extend beyond anticancer properties. It has been investigated for its potential antimicrobial and antioxidant activities.

Biological Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways related to cancer and microbial resistance.

- Antimicrobial Activity : Studies have indicated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

- Antioxidant Properties : Evaluations using assays like DPPH radical scavenging have shown promising results in scavenging free radicals, indicating potential applications in oxidative stress-related conditions .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth of cancer cell lines; potential HDAC inhibitor |

| Antimicrobial | Effective against various pathogens; documented minimum inhibitory concentrations (MIC) |

| Antioxidant | Scavenges free radicals; potential use in oxidative stress conditions |

Mecanismo De Acción

The mechanism of action of Biphenyl-4-YL-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Benzidine: Similar in structure and used in the synthesis of azo dyes.

Phenylhydrazine: Shares the hydrazine functional group and is used in similar chemical reactions.

4-Chlorobiphenyl: A precursor in the synthesis of Biphenyl-4-YL-hydrazine hydrochloride.

Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with various substrates makes it a valuable compound in research and industrial applications .

Actividad Biológica

Biphenyl-4-YL-hydrazine hydrochloride (C₁₂H₁₂N₂·HCl) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₂N₂·HCl

- Molecular Weight : 220.70 g/mol

- Structure : The compound features a biphenyl structure with a hydrazine group at the para position, facilitating various chemical reactions and interactions with biological macromolecules.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism has implications in various biochemical pathways, including those involved in cancer and microbial resistance.

- Protein Interactions : It interacts with proteins, potentially altering their function and leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity:

- Inhibition of Cancer Cell Lines : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines, although specific mechanisms and efficacy require further investigation.

- Histone Deacetylase (HDAC) Inhibition : The compound has been explored as a potential HDAC inhibitor, which is crucial in cancer therapy. Hydrazides, including derivatives of Biphenyl-4-YL-hydrazine, have shown low nanomolar potency against class I HDACs in leukemia models .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Broad-Spectrum Activity : Studies have reported significant antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives have been documented as effective against common nosocomial pathogens .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities:

- DPPH Radical Scavenging Assay : Compounds derived from hydrazines have shown promising results in scavenging free radicals, indicating potential use in oxidative stress-related conditions .

Case Studies and Research Findings

- Study on HDAC Inhibition :

- Antimicrobial Evaluation :

- Antioxidant Activity Assessment :

Summary of Biological Activities

Propiedades

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63543-02-2 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.